Cas no 4439-54-7 (N-(furan-2-ylmethyl)cyclohexanamine)
N-(furan-2-ylmethyl)cyclohexanamine Chemical and Physical Properties
Names and Identifiers
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- 2-FURANMETHANAMINE, N-CYCLOHEXYL-
- N-(furan-2-ylmethyl)cyclohexanamine
- SCHEMBL13990231
- STK722985
- Cyclohexylfuran-2-ylmethylamino
- N-Cyclohexyl-2-furanmethanamine
- BBL013845
- DB-051111
- 4439-54-7
- CHEMBL1617893
- ALBB-033016
- NCGC00336343-01
- AB00466455-09
- Oprea1_089761
- BAS 04058907
- N-[(furan-2-yl)methyl]cyclohexanamine
- VS-04018
- 435345-37-2
- SB61485
- Cyclohexyl-furan-2-ylmethyl-amine
- n-(2-furylmethyl)cyclohexanamine
- Oprea1_469794
- cyclohexylfuran-2-ylmethylamine
- DTXSID101304854
- MFCD03111019
- AKOS000155842
-
- MDL: MFCD03111019
- Inchi: 1S/C11H17NO/c1-2-5-10(6-3-1)12-9-11-7-4-8-13-11/h4,7-8,10,12H,1-3,5-6,9H2
- InChI Key: JHGGKHHNNMLMKP-UHFFFAOYSA-N
- SMILES: C1(NCC2=CC=CO2)CCCCC1
Computed Properties
- Exact Mass: 179.131014166Da
- Monoisotopic Mass: 179.131014166Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 25.2Ų
N-(furan-2-ylmethyl)cyclohexanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM520409-1g |
N-(Furan-2-ylmethyl)cyclohexanamine |
4439-54-7 | 97% | 1g |
$318 | 2023-02-02 | |
| Enamine | EN300-32151-1g |
N-(furan-2-ylmethyl)cyclohexanamine |
4439-54-7 | 1g |
$328.0 | 2023-09-04 | ||
| Enamine | EN300-32151-5g |
N-(furan-2-ylmethyl)cyclohexanamine |
4439-54-7 | 5g |
$859.0 | 2023-09-04 | ||
| Enamine | EN300-32151-10g |
N-(furan-2-ylmethyl)cyclohexanamine |
4439-54-7 | 10g |
$1080.0 | 2023-09-04 | ||
| Enamine | EN300-32151-1.0g |
N-(furan-2-ylmethyl)cyclohexanamine |
4439-54-7 | 1.0g |
$328.0 | 2023-02-14 | ||
| Enamine | EN300-32151-2.5g |
N-(furan-2-ylmethyl)cyclohexanamine |
4439-54-7 | 2.5g |
$680.0 | 2023-09-04 | ||
| Enamine | EN300-32151-5.0g |
N-(furan-2-ylmethyl)cyclohexanamine |
4439-54-7 | 5.0g |
$859.0 | 2023-02-14 | ||
| Enamine | EN300-32151-10.0g |
N-(furan-2-ylmethyl)cyclohexanamine |
4439-54-7 | 10.0g |
$1080.0 | 2023-02-14 |
N-(furan-2-ylmethyl)cyclohexanamine Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on N-(furan-2-ylmethyl)cyclohexanamine
N-(furan-2-ylmethyl)cyclohexanamine: An Overview of a Promising Compound in Medicinal Chemistry
N-(furan-2-ylmethyl)cyclohexanamine (CAS No. 4439-54-7) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound, characterized by its cyclohexane ring and furan substituent, offers a promising scaffold for the development of novel drugs targeting various diseases. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of N-(furan-2-ylmethyl)cyclohexanamine.
Chemical Structure and Properties
N-(furan-2-ylmethyl)cyclohexanamine is a cyclic amine with a furan substituent attached to the cyclohexane ring. The molecular formula of this compound is C11H15NO, and its molecular weight is 181.24 g/mol. The presence of the furan ring imparts unique electronic and steric properties to the molecule, making it an attractive candidate for drug design. The cyclohexane ring provides conformational flexibility, which can be exploited to optimize binding interactions with target proteins.
The compound is generally synthesized through the reductive amination of cyclohexanone with 2-furfurylamine. This reaction typically involves the use of a reducing agent such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst. The resulting product, N-(furan-2-ylmethyl)cyclohexanamine, can be further functionalized to create derivatives with enhanced pharmacological properties.
Biological Activities and Therapeutic Potential
Recent studies have highlighted the diverse biological activities of N-(furan-2-ylmethyl)cyclohexanamine. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This anti-inflammatory effect is attributed to its ability to modulate signaling pathways involved in inflammation, such as NF-κB and MAPK.
Additionally, N-(furan-2-ylmethyl)cyclohexanamine has been investigated for its neuroprotective properties. Preclinical studies in animal models have demonstrated that this compound can reduce neuronal damage and improve cognitive function in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The mechanism underlying these effects is thought to involve the activation of neurotrophic factors and the inhibition of oxidative stress.
In the realm of cancer research, N-(furan-2-ylmethyl)cyclohexanamine has shown promise as an antiproliferative agent. Studies have reported that this compound can induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspase-dependent pathways. These findings suggest that N-(furan-2-ylmethyl)cyclohexanamine may have potential as a chemotherapeutic agent or adjuvant therapy in cancer treatment.
Clinical Trials and Future Directions
While preclinical studies have provided compelling evidence for the therapeutic potential of N-(furan-2-ylmethyl)cyclohexanamine, further clinical trials are necessary to validate these findings in human subjects. Several Phase I and Phase II clinical trials are currently underway to evaluate the safety, tolerability, and efficacy of this compound in various disease conditions.
In addition to clinical trials, ongoing research is focused on optimizing the pharmacokinetic properties of N-(furan-2-ylmethyl)cyclohexanamine. This includes efforts to improve its bioavailability, reduce side effects, and enhance its therapeutic index. Advanced drug delivery systems, such as nanoparticles and liposomes, are being explored to achieve these goals.
Conclusion
N-(furan-2-ylmethyl)cyclohexanamine (CAS No. 4439-54-7) represents a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and biological activities make it an attractive candidate for drug development in areas such as inflammation, neurodegeneration, and cancer. As research continues to advance, it is likely that new derivatives and formulations of this compound will emerge, further expanding its utility in medicine.
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